molecular formula C14H16N2O2 B5873886 2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol

2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B5873886
M. Wt: 244.29 g/mol
InChI Key: MXEUHROVIDJALT-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound features a methoxy group and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 6-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The phenol and methoxy groups play a crucial role in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-6-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-5-3-8-13(16-10)15-9-11-6-4-7-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEUHROVIDJALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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